Butyloxycarbonyl-cholecystokinin (31-33) amide

Description

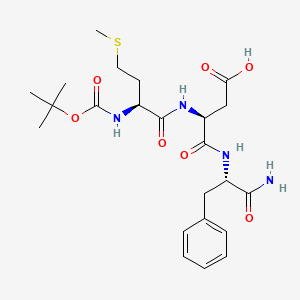

Butyloxycarbonyl-cholecystokinin (31-33) amide is a peptide fragment derived from the peptide hormone cholecystokinin.

Properties

CAS No. |

5920-14-9 |

|---|---|

Molecular Formula |

C23H34N4O7S |

Molecular Weight |

510.6 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C23H34N4O7S/c1-23(2,3)34-22(33)27-15(10-11-35-4)20(31)26-17(13-18(28)29)21(32)25-16(19(24)30)12-14-8-6-5-7-9-14/h5-9,15-17H,10-13H2,1-4H3,(H2,24,30)(H,25,32)(H,26,31)(H,27,33)(H,28,29)/t15-,16-,17-/m0/s1 |

InChI Key |

HWFGIKNBBLMMFM-ULQDDVLXSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyloxycarbonyl-cholecystokinin (31-33) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.

Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyloxycarbonyl-cholecystokinin (31-33) amide can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with substituted amino acid residues.

Scientific Research Applications

Butyloxycarbonyl-cholecystokinin (31-33) amide has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in neurotransmission and gastrointestinal functions.

Medicine: Studied for its potential as a diagnostic tool for panic disorders due to its panicogenic properties.

Industry: Utilized in the development of new anxiolytic drugs and as a standard in peptide synthesis.

Mechanism of Action

Butyloxycarbonyl-cholecystokinin (31-33) amide exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2). This binding activates intracellular signaling pathways, leading to various physiological responses such as gallbladder contraction, pancreatic enzyme secretion, and modulation of satiety and anxiety . The compound’s panicogenic properties are attributed to its ability to induce panic attacks by activating CCK receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Cholecystokinin (26-33) amide: Another peptide fragment of cholecystokinin with similar physiological effects.

Gastrin tetrapeptide: Shares a similar C-terminal sequence with butyloxycarbonyl-cholecystokinin (31-33) amide and binds to the same receptors.

Caerulein: A peptide from frog skin with similar bioactivity to cholecystokinin.

Uniqueness

This compound is unique due to its specific sequence and its ability to induce panic attacks, making it a valuable tool in anxiety research .

Biological Activity

Butyloxycarbonyl-cholecystokinin (31-33) amide is a peptide derived from the cholecystokinin (CCK) family, which plays a crucial role in various physiological processes, including digestion and satiety. This article delves into the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Structure and Synthesis

The butyloxycarbonyl group serves as a protecting group during peptide synthesis, allowing for the selective modification of the peptide chain. The synthesis of CCK-related peptides often involves solid-phase peptide synthesis techniques, which facilitate the incorporation of specific amino acid sequences and modifications.

Receptor Interactions

This compound primarily interacts with two types of CCK receptors: CCK-A and CCK-B.

- CCK-A Receptor : This receptor is predominantly found in the pancreas and is involved in stimulating enzyme secretion. Studies indicate that derivatives of CCK, including butyloxycarbonyl-cholecystokinin (31-33), can act as agonists at this receptor, promoting pancreatic amylase release .

- CCK-B Receptor : This receptor is expressed in the central nervous system and various neuroendocrine tumors. The binding affinity of butyloxycarbonyl-cholecystokinin (31-33) to CCK-B receptors has been shown to be significant, with saturation binding assays revealing a dissociation constant indicative of high affinity .

Pharmacological Effects

The biological effects of this compound include:

- Inhibition of Amylase Secretion : The compound has been shown to reversibly inhibit amylase secretion in pancreatic tissues, demonstrating its regulatory role in digestive enzyme release .

- Stimulation of Gastric Functions : It influences gastric motility and secretion, contributing to the regulation of food intake and digestion .

In Vitro Studies

In vitro studies have demonstrated that butyloxycarbonyl-cholecystokinin (31-33) binds specifically to CCK receptors on pancreatic acinar cells. For instance, a study reported that this peptide effectively stimulated amylase release comparable to CCK-8 but with differing potency levels depending on receptor subtype engagement .

In Vivo Studies

Animal model studies have shown that administration of butyloxycarbonyl-cholecystokinin (31-33) leads to significant changes in feeding behavior and digestive enzyme profiles. In particular, experiments involving xenograft models indicated enhanced localization of radiolabeled versions of CCK peptides at tumor sites expressing CCK-B receptors, suggesting potential applications in targeted cancer therapies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyloxycarbonyl-cholecystokinin (31-33) amide, and how can purity be validated?

- Methodology: Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing tert-butyloxycarbonyl (Boc) chemistry for amino acid protection. Post-synthesis, reverse-phase HPLC coupled with mass spectrometry (LC-MS) is critical for purity validation. FTIR spectroscopy can confirm amide bond formation by analyzing characteristic bands (e.g., amide I at ~1650 cm⁻¹ and amide II at ~1550 cm⁻¹) . For reproducible protocols, adhere to guidelines for experimental reporting, including detailed characterization of intermediates and final products .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this peptide?

- Methodology: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves backbone conformation and sidechain interactions. Circular dichroism (CD) spectroscopy assesses secondary structure in solution. Quantitative amino acid analysis (AAA) post-hydrolysis ensures sequence accuracy. Cross-validate results using orthogonal methods (e.g., LC-MS for molecular weight confirmation) to address discrepancies .

Q. How should researchers design in vitro assays to evaluate receptor binding affinity for cholecystokinin fragments?

- Methodology: Radioligand binding assays (e.g., using ¹²⁵I-CCK8) on CCK receptor-expressing cell lines (e.g., CHO-CCK1R) are standard. Include competitive binding curves with unlabeled peptide to calculate IC₅₀ values. Normalize data against reference agonists/antagonists and validate with statistical methods (e.g., nonlinear regression) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for CCK (31-33) amide analogs?

- Methodology: Conduct a systematic review of existing studies using PRISMA guidelines to identify methodological heterogeneity (e.g., receptor subtype specificity, assay conditions). Replicate key experiments under standardized protocols, and apply meta-analysis tools to quantify variability. Report findings with transparency, highlighting potential sources of bias (e.g., cell line selection, peptide batch variability) .

Q. What computational strategies improve the prediction of peptide-receptor interactions for truncated CCK fragments?

- Methodology: Molecular dynamics (MD) simulations (e.g., GROMACS) or Rosetta-based modeling can map conformational changes during binding. Use experimental structures (e.g., PDB: 6UM2) as templates to refine peptide-receptor interfaces. Validate predictions with mutagenesis studies on critical residues (e.g., Asp32 in CCK1R) .

Q. How can in vivo pharmacokinetic challenges (e.g., proteolytic degradation) be mitigated for CCK (31-33) amide?

- Methodology: Introduce non-natural amino acids (e.g., D-isomers) or cyclization to enhance stability. Use fluorescence-labeled analogs for real-time tracking in biodistribution studies. Pair with enzyme inhibitors (e.g., protease cocktails) in plasma stability assays to identify degradation hotspots .

Methodological Best Practices

- Data Validation : Apply statistical rigor (e.g., ANOVA for inter-group comparisons) and report effect sizes with confidence intervals. Use tools like GraphPad Prism for reproducibility .

- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency, including raw data deposition and conflict-of-interest disclosures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.